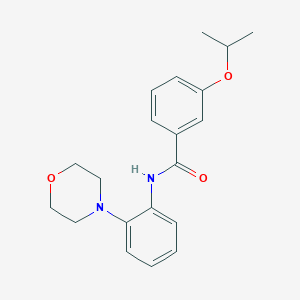
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, also known as IMPY, is a benzamide derivative that has been studied for its potential use in various scientific research applications. This compound has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease.
Mécanisme D'action
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide binds to β-amyloid plaques in the brain through hydrogen bonding and hydrophobic interactions. This binding prevents the aggregation of β-amyloid peptides, which are believed to be the cause of neuronal damage in Alzheimer's disease. By preventing the aggregation of these peptides, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide may be able to slow down or even halt the progression of the disease.
Biochemical and Physiological Effects:
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been shown to have a high affinity for β-amyloid plaques in the brain. This binding is specific and does not interfere with other proteins or molecules in the brain. Additionally, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been found to be non-toxic and well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in lab experiments is its specificity for β-amyloid plaques. This allows for accurate detection and monitoring of Alzheimer's disease. However, one limitation is the cost and availability of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide. This compound is not widely available and can be expensive to synthesize.
Orientations Futures
Future research on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could focus on improving its synthesis method to make it more cost-effective and widely available. Additionally, there is potential for 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to be used in the development of new drugs for Alzheimer's disease. Further studies could also investigate the use of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
In conclusion, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease. Its specificity for β-amyloid plaques and non-toxic nature make it a valuable tool for research. Further studies on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could lead to the development of new drugs for neurodegenerative diseases and improve our understanding of these conditions.
Méthodes De Synthèse
The synthesis of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide involves the reaction of 2-morpholin-4-yl-aniline with isopropoxy benzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, which can be purified using column chromatography.
Applications De Recherche Scientifique
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease. This compound binds to β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. The binding of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to these plaques can be visualized using imaging techniques such as positron emission tomography (PET). This allows for the early detection and monitoring of Alzheimer's disease.
Propriétés
Nom du produit |
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)25-17-7-5-6-16(14-17)20(23)21-18-8-3-4-9-19(18)22-10-12-24-13-11-22/h3-9,14-15H,10-13H2,1-2H3,(H,21,23) |
Clé InChI |
QIYQYDQXTZZCIX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B278399.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278401.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]benzamide](/img/structure/B278404.png)
![5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B278407.png)
![Methyl 4-cyano-5-[(2,6-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278410.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278415.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B278417.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B278418.png)
![2,6-dimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278419.png)

![2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278421.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)